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Executive Summary

Clesacostat (PF-05221304) is an investigational, liver-targeted, dual inhibitor of acetyl-CoA
carboxylase 1 and 2 (ACC1/2), enzymes pivotal to the regulation of lipid metabolism. By
inhibiting ACC, clesacostat effectively suppresses de novo lipogenesis (DNL), the synthesis of
new fatty acids, and promotes fatty acid oxidation. This dual mechanism of action has
positioned clesacostat as a promising therapeutic candidate for non-alcoholic fatty liver
disease (NAFLD) and its more severe form, non-alcoholic steatohepatitis (NASH). This
technical guide provides a comprehensive overview of the preclinical and clinical evidence
supporting the effect of clesacostat on hepatic steatosis, detailing its mechanism of action,
experimental protocols, and quantitative outcomes.

Mechanism of Action

Clesacostat's primary therapeutic effect stems from its inhibition of ACC1 and ACC2.[1] ACC1
Is a cytosolic enzyme that catalyzes the conversion of acetyl-CoA to malonyl-CoA, the rate-
limiting step in DNL.[2] ACC2, located on the outer mitochondrial membrane, also produces
malonyl-CoA, which in turn inhibits carnitine palmitoyltransferase 1 (CPT1), an enzyme
essential for the transport of fatty acids into the mitochondria for 3-oxidation.[2]

By inhibiting both isoforms, clesacostat reduces the production of malonyl-CoA, leading to two
key downstream effects:
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» Reduced de novo lipogenesis: Lower levels of cytosolic malonyl-CoA decrease the substrate
available for fatty acid synthase (FASN), thereby reducing the synthesis of new fatty acids in
the liver.[3]

 Increased fatty acid oxidation: The reduction of mitochondrial malonyl-CoA relieves the
inhibition of CPT1, allowing for increased transport of fatty acids into the mitochondria and
their subsequent oxidation.[3]

This combined action of decreasing fatty acid synthesis and increasing fatty acid breakdown
directly addresses the accumulation of fat in the liver, a hallmark of hepatic steatosis.

Signaling Pathway
The following diagram illustrates the central role of ACC in hepatic lipid metabolism and the

points of intervention for clesacostat.

Clesacostat's Mechanism of Action in Hepatocytes.

Preclinical Evidence
In Vitro Studies in Primary Human Hepatocytes

Experimental Protocol: Primary human hepatocytes were treated with varying concentrations of
clesacostat (PF-05221304). De novo lipogenesis was assessed by measuring the
incorporation of 14C-acetate into lipids. Fatty acid oxidation was measured by the production of
3H20 from 3H-palmitate. Triglyceride accumulation was also quantified.[3]

Results:
Parameter Effect of Clesacostat Quantitative Data
] ] Concentration-dependent IC50 of 61 nmol/L; 77%
De Novo Lipogenesis o o ]
inhibition inhibition at nadir[3]

127% increase relative to

Fatty Acid Oxidation Stimulation _
vehicle (P < .05)[3]

Suppressed relative to

Triglyceride Accumulation Reduction )
vehicle[3]
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In Vivo Studies in Rodent Models of NASH

Experimental Protocols:

o Western Diet-Fed Rat Model: Rats were fed a high-fat, high-fructose diet to induce hepatic
steatosis. Clesacostat was administered to assess its effect on DNL and liver fat content.[4]

e Choline-Deficient, High-Fat Diet (CDAHFD) Rat Model: This model induces more advanced
features of NASH, including inflammation and fibrosis. Clesacostat's effects on these
parameters were evaluated.[3]

Results:

Animal Model Key Findings

Inhibited hepatic DNL and normalized steatosis.

[3]

Western Diet-Fed Rat

Reduced markers of inflammation and fibrosis,
independent of changes in steatosis, suggesting

CDAHFD Rat Model _ . e
direct anti-inflammatory and anti-fibrotic effects.

[3]

Clinical Evidence

Clesacostat has been evaluated in Phase 2 clinical trials, primarily in combination with
ervogastat (PF-06865571), a diacylglycerol O-acyltransferase 2 (DGAT2) inhibitor.

Phase 2a Study (NCT03776175 | C3711005)

Experimental Protocol: This was a randomized, double-blind, placebo-controlled study in adults
with NAFLD.[5] The study assessed the effect of various doses of ervogastat co-administered
with clesacostat on whole liver fat over a 6-week treatment period.[6] Hepatic steatosis was
quantified using Magnetic Resonance Imaging - Proton Density Fat Fraction (MRI-PDFF).[6]

Results:
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. Mean Reduction in Liver
Treatment Group Daily Dosage .
Fat from Baseline

Placebo - 4%][6]

25 mg Ervogastat (BID) + 10
Group B 54%]6]
mg Clesacostat (BID)

100 mg Ervogastat (BID) + 10
Group C 58%]6]
mg Clesacostat (BID)

300 mg Ervogastat (OD) + 20
Group D 60%]6]
mg Clesacostat (OD)

300 mg Ervogastat (BID) + 10
Group E 48%]6]
mg Clesacostat (BID)

MIRNA Phase 2 Study (NCT04321031)

Experimental Protocol: A Phase 2, randomized, double-blind, double-dummy, placebo-
controlled study in adults with biopsy-confirmed NASH and fibrosis stage 2 or 3.[7] The study
evaluated the efficacy and safety of ervogastat alone and in combination with clesacostat over
a 48-week period.[8] The primary endpoint was a composite of NASH resolution without
worsening of fibrosis or improvement in fibrosis by at least one stage without worsening of
NASH.[7][8]

Results: The primary endpoint was met by both combination therapy arms but not by
ervogastat monotherapy at the doses tested.[1][8]

Proportion of Patients .
Difference from Placebo

Treatment Group Achieving Primary
) (90% Cl)

Endpoint
Placebo 38%
Ervogastat 150 mg +

66% 0.27 (0.07 to 0.43)[8]
Clesacostat 5 mg
Ervogastat 300 mg +

63% 0.25 (0.04 to 0.42)[8]

Clesacostat 10 mg
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Experimental Methodologies
Measurement of Hepatic Steatosis: MRI-PDFF

Magnetic Resonance Imaging - Proton Density Fat Fraction (MRI-PDFF) is a non-invasive
imaging technique used to quantify the fraction of mobile protons in the liver attributable to fat.
[9] It provides a highly reproducible and quantitative measure of hepatic steatosis.

Workflow:

Patient with Suspected NAFLD/NASH

MRI Scanner Acquisition

Image Processing Software

'

Proton Density Fat Fraction (PDFF) Map

'

Quantification of Liver Fat (%)

Click to download full resolution via product page
MRI-PDFF Workflow for Hepatic Steatosis Assessment.

Measurement of De Novo Lipogenesis

Stable isotope tracer techniques are commonly employed to measure DNL in humans.[10] This
typically involves the administration of a labeled substrate, such as 13C-acetate, followed by
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the measurement of its incorporation into newly synthesized fatty acids in VLDL-triglycerides.
[10][11]

Workflow:

Administration of
Stable Isotope (e.g., 13C-acetate)

Blood Sampling

'

Isolation of VLDL-Triglycerides

'

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

'

Calculation of DNL Rate

Click to download full resolution via product page

Workflow for Measuring De Novo Lipogenesis.

Conclusion

Clesacostat, through its dual inhibition of ACC1 and ACC2, has demonstrated a robust
capacity to reduce hepatic steatosis in both preclinical models and clinical trials. Its mechanism
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of action, which involves the concurrent suppression of de novo lipogenesis and enhancement
of fatty acid oxidation, directly targets the core pathophysiology of NAFLD and NASH. While
often studied in combination with the DGAT2 inhibitor ervogastat, the preclinical data suggests
that clesacostat also possesses intrinsic anti-inflammatory and anti-fibrotic properties. The
significant reductions in liver fat observed in clinical studies underscore the therapeutic
potential of ACC inhibition as a cornerstone for the management of hepatic steatosis and its
progression to more severe liver disease. Further research, including the outcomes of ongoing
and future clinical trials, will continue to elucidate the full therapeutic profile of clesacostat.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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